2-Amino-4-iodo-5-(trifluoromethyl)pyridine
Overview
Description
2-Amino-4-iodo-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group at the 2-position, an iodine atom at the 4-position, and a trifluoromethyl group at the 5-position
Mechanism of Action
Target of Action
It is known to be an important intermediate in organic synthesis, often used in the synthesis of pharmaceuticals and pesticides .
Mode of Action
It is known to participate in various organic synthesis reactions such as substitution reactions and condensation reactions .
Action Environment
It is known that it should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Biochemical Properties
2-Amino-4-iodo-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The compound’s trifluoromethyl group and iodine atom contribute to its reactivity, allowing it to participate in substitution and condensation reactions. These interactions are essential for the synthesis of compounds that can inhibit or activate specific enzymes, thereby influencing biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to changes in cellular responses. For instance, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, this compound can impact cellular metabolism by interacting with enzymes that regulate metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions at low temperatures. Its degradation products can have different biochemical properties, which may affect cellular processes differently over time. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of metabolites within cells. The compound’s trifluoromethyl group and iodine atom play a crucial role in its metabolic activity, allowing it to participate in reactions that modify metabolic flux. These interactions can lead to changes in the concentration of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed within the cell. Understanding the subcellular localization of this compound can provide insights into its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-iodo-5-(trifluoromethyl)pyridine can be achieved through several methods:
-
Direct Amination: : One common method involves the direct amination of 4-iodo-5-(trifluoromethyl)pyridine using ammonia or an amine source under suitable conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently .
-
Halogen Exchange: : Another approach involves the halogen exchange reaction where 2-Amino-5-(trifluoromethyl)pyridine is treated with iodine to introduce the iodine atom at the 4-position .
Industrial Production Methods
Industrial production of this compound often involves scalable processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
-
Substitution Reactions: : The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides .
-
Oxidation and Reduction: : The amino group can undergo oxidation to form nitro derivatives or reduction to form amines. These reactions typically require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and organolithium compounds are commonly used.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the iodine atom.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Amino-4-iodo-5-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates for treating various diseases.
Agrochemicals: Used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: Employed in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(trifluoromethyl)pyridine: Lacks the iodine atom at the 4-position, resulting in different reactivity and applications.
4-Iodo-5-(trifluoromethyl)pyridine: Lacks the amino group at the 2-position, affecting its biological activity and chemical properties.
Uniqueness
2-Amino-4-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of both the iodine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-iodo-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)3-2-12-5(11)1-4(3)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYREHGAPQGKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.